molecular formula C40H78O3 B1269801 Arachidic anhydride CAS No. 55726-22-2

Arachidic anhydride

Cat. No. B1269801
CAS RN: 55726-22-2
M. Wt: 607 g/mol
InChI Key: AUONNNVJUCSETH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of arachidic anhydride involves chemical processes that convert arachidic acid into its anhydride form. Although specific synthesis methods are not directly detailed in the provided research, the understanding of arachidic acid's transformation into other compounds offers insights into possible synthetic pathways. For instance, studies on related fatty acids and their metabolites highlight the biochemical transformations that fatty acids undergo, providing a foundational understanding of how this compound might be synthesized through chemical or enzymatic means (Martin, Brash, & Murphy, 2016).

Molecular Structure Analysis

The molecular structure of this compound features two identical alkyl chains linked by an anhydride group. Research utilizing scanning tunneling microscopy (STM) has revealed that upon adsorption on graphite, this compound forms highly ordered enantiomorphous domains, demonstrating the molecule's ability to spontaneously organize into complex structures with specific chiral properties (Tao & Bernasek, 2005).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, particularly those involving its anhydride group and the alkyl chains. The molecule's reactivity is influenced by its structural characteristics, such as the presence of the anhydride group, which can undergo hydrolysis and other reactions typical of anhydrides. While specific reactions of this compound are not detailed in the referenced studies, the research on arachidonic acid metabolites and similar compounds suggests a rich chemistry that includes the formation of dihydroxy acids and other metabolites through enzymatic and non-enzymatic pathways (Borgeat & Samuelsson, 1979; Borgeat & Samuelsson, 1979).

Physical Properties Analysis

The physical properties of this compound, such as its phase behavior and self-assembly capabilities, are critical for its potential applications. The molecule's ability to form monolayers and organize into specific structures on surfaces like graphite is particularly notable. These properties are indicative of its potential utility in nanotechnology and materials science, where the controlled assembly of molecules into well-defined patterns is crucial (Tao & Bernasek, 2005).

Scientific Research Applications

Chirality and Molecular Packing

Arachidic anhydride exhibits interesting molecular properties when self-assembled on graphite. Tao and Bernasek (2005) investigated its molecular arrangement using scanning tunneling microscopy, revealing the spontaneous formation of homogeneous domains with mirror symmetry, demonstrating chiral properties in self-assembled monolayers. This research highlights the potential of this compound in studying molecular chirality and packing motifs in nanotechnology and surface chemistry (Tao & Bernasek, 2005).

Potential in Phase Change Materials (PCM)

Exploring the use of arachidic acid (a closely related compound) as PCM, Mjallal et al. (2021) focused on its thermal properties for potential use in electronic devices. They experimented with mixing arachidic acid with different chemical salts to alter its thermal characteristics, aiming to maintain high latent heat with a wider span of melting temperature. This suggests possible applications of this compound in thermal management and energy storage systems (Mjallal et al., 2021).

Structural Studies and Langmuir-Blodgett Technique

Bhattacharya, Chitra, and Basu (2011) conducted a study on arachidic acid crystallized from various solvents, aiming to understand its crystal structure. This work is vital for the Langmuir-Blodgett technique, which uses monolayers for building multidimensional lamellar structures. The study provides insights that could be applicable to this compound in understanding its structural formation in thin-film technology (Bhattacharya, Chitra, & Basu, 2011).

Faceting in Monolayer Domains

Johann, Vollhardt, and Möhwald (2000) observed the formation of facets in monolayer domains, including arachidic acid, under various experimental conditions. Their study offers insights into fundamental forces like line tension anisotropy and electrostatic repulsive forces, which are relevant in understanding the behavior of this compound in similar settings (Johann, Vollhardt, & Möhwald, 2000).

Safety and Hazards

Arachidic anhydride can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound .

properties

IUPAC Name

icosanoyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUONNNVJUCSETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340753
Record name Arachidic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55726-22-2
Record name Eicosanoic acid, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55726-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arachidic Anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does arachidic anhydride interact with graphite to form chiral structures despite being an achiral molecule?

A1: this compound, with its two identical alkyl chains connected by an anhydride group, adopts an extended conformation upon adsorption onto graphite. [] This extended form exhibits a shift between the alkyl chains along the molecular backbone. Through weak van der Waals forces, the molecules self-assemble into highly ordered, two-dimensional domains on the graphite surface. Interestingly, this self-assembly process spontaneously generates two types of domains (labeled 'm' and 'm'') that are mirror images of each other. These domains, though formed from an achiral molecule, exhibit opposite chiralities due to the specific arrangement of the alkyl chains relative to the row-packing direction within each domain. This phenomenon highlights the ability of even simple, achiral molecules to form complex, chiral structures through self-assembly.

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